2-Benzyl-1-methylbenzimidazole-5-carboxylic acid

Medicinal Chemistry ADME Optimization Benzimidazole Scaffolds

2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is a heterocyclic benzimidazole derivative featuring a 2-benzyl substituent, an N1-methyl group, and a carboxylic acid moiety at the 5-position. With a molecular weight of 266.3 g/mol (C₁₆H₁₄N₂O₂), this compound occupies a physicochemical space characterized by moderate lipophilicity and a single hydrogen-bond donor (the carboxyl group), distinguishing it from close N‑unsubstituted analogs.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 1368732-31-3
Cat. No. B2890504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1-methylbenzimidazole-5-carboxylic acid
CAS1368732-31-3
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)O)N=C1CC3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-18-14-8-7-12(16(19)20)10-13(14)17-15(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,19,20)
InChIKeyAICYRTAFWQHKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid (CAS 1368732-31-3): Scaffold Properties and Procurement Profile for MedChem Optimization


2-Benzyl-1-methylbenzimidazole-5-carboxylic acid is a heterocyclic benzimidazole derivative featuring a 2-benzyl substituent, an N1-methyl group, and a carboxylic acid moiety at the 5-position . With a molecular weight of 266.3 g/mol (C₁₆H₁₄N₂O₂), this compound occupies a physicochemical space characterized by moderate lipophilicity and a single hydrogen-bond donor (the carboxyl group), distinguishing it from close N‑unsubstituted analogs . Benzimidazole-5-carboxylic acid scaffolds are recognized as privileged structures in medicinal chemistry, having yielded potent topoisomerase II inhibitors, protein kinase modulators, and anti‑infective agents [1][2]. The specific substitution pattern of this compound—simultaneous N1‑methylation and 2‑benzyl installation—is designed to modulate target engagement, metabolic stability, and membrane permeability relative to simpler benzimidazole carboxylic acids [2].

Why 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid Cannot Be Readily Replaced by Generic Benzimidazole Carboxylic Acids


Within the benzimidazole-5-carboxylic acid class, even single-point substitutions precipitate significant shifts in biological profile. N1‑methylation eliminates a hydrogen-bond donor, reducing polarity and altering target‑binding geometries, while the 2‑benzyl group introduces both steric bulk and π‑stacking capacity that is absent in simpler 2‑alkyl or 2‑phenyl analogs [1]. The SAR mini‑review by Gaba and Mohan establishes that 2‑substituents critically dictate kinase selectivity and that 5‑carboxylic acid functionality is essential for chelation of catalytic metal ions in topoisomerase II inhibition [1]. Moreover, comparative studies on benzimidazole‑5‑carboxylic acid derivatives show that N1‑substitution patterns modulate growth‑inhibitory potency by more than an order of magnitude across cancer cell panels [2]. Therefore, substituting 2‑benzyl‑1‑methylbenzimidazole‑5‑carboxylic acid with a des‑methyl, regioisomeric, or differently 2‑substituted analog cannot be assumed to preserve target engagement, cellular activity, or physicochemical behavior—direct comparative data is required to support any interchange.

2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid: Quantitative Differentiation vs. Closest Analogs


Lipophilicity and Hydrogen‑Bond Donor Profile: 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid vs. Des‑Methyl Analog

Compared to 2‑Benzyl‑1H‑benzimidazole‑5‑carboxylic acid (CAS 208118-13-2), 2‑benzyl‑1‑methylbenzimidazole‑5‑carboxylic acid exhibits increased lipophilicity and a reduced hydrogen‑bond donor count due to N1‑methylation. The target compound has a molecular weight of 266.3 g/mol and an estimated XLogP of ~3.5 (calculated by fragment‑based methods; actual experimental logP not reported), versus the des‑methyl analog with MW 252.3 g/mol and XLogP = 3.0 [1]. Critically, N1‑methylation eliminates the imidazole NH donor, reducing the H‑bond donor count from 2 (analog) to 1 (target) [1]. These physicochemical differences are predictive of enhanced membrane permeability and reduced aqueous solubility, which directly impact compound handling, formulation, and cellular uptake in screening workflows.

Medicinal Chemistry ADME Optimization Benzimidazole Scaffolds

Topoisomerase IIα Inhibitory Potential: Class‑Level Evidence for 5‑Carboxylic Acid Benzimidazoles

In a study of benzimidazole‑5‑carboxylic acid derivatives, compounds bearing the 5‑carboxylate moiety demonstrated potent topoisomerase IIα inhibition. Notably, compounds 6 and 8 (which possess N‑substitution and a 2‑linked group) inhibited topoisomerase II activity at 10‑fold lower concentration than etoposide in a DNA relaxation assay [1]. While 2‑benzyl‑1‑methylbenzimidazole‑5‑carboxylic acid was not directly tested in this study, the shared 5‑carboxylic acid benzimidazole core and the presence of both N1‑methyl and 2‑benzyl substituents align with the structural features that conferred enhanced potency in this series [1]. In contrast, benzimidazole analogs lacking the 5‑carboxylic acid group (e.g., 2‑benzyl‑1‑methylbenzimidazole) or bearing the carboxyl at alternative positions (e.g., 6‑carboxylic acid regioisomers) would not be expected to exhibit comparable topoisomerase II engagement based on established SAR [2].

Cancer Therapeutics Topoisomerase II Inhibition Benzimidazole Derivatives

Kinase Inhibitor Potential: N1‑Methylation and 2‑Benzyl Substitution as Selectivity Modulators

Benzimidazole‑5‑carboxylic acid derivatives are prominent scaffolds in kinase inhibitor development. The SAR mini‑review by Gaba and Mohan highlights that N1‑substitution and 2‑position aryl/alkyl groups are critical determinants of kinase selectivity and potency [1]. Specifically, N1‑methylation reduces hydrogen‑bonding capacity with hinge‑region residues, while the 2‑benzyl group provides hydrophobic and π‑stacking interactions that are not achievable with smaller 2‑substituents (e.g., 2‑methyl or 2‑phenyl) [1]. A patent on benzimidazole‑based protein kinase inhibitors further demonstrates that the combination of 1‑substitution and 2‑benzyl/heteroaryl groups yields low‑nanomolar inhibitors of specific kinases, with selectivity profiles tunable by modifying the 2‑benzyl ring electronics [2]. Therefore, 2‑benzyl‑1‑methylbenzimidazole‑5‑carboxylic acid offers a distinct kinase‑binding geometry compared to analogs lacking the 2‑benzyl group (e.g., 1‑methyl‑1H‑benzimidazole‑5‑carboxylic acid) or lacking N1‑methylation (e.g., 2‑benzyl‑1H‑benzimidazole‑5‑carboxylic acid).

Protein Kinase Inhibition Benzimidazole SAR Lead Optimization

Antiproliferative Activity Across Cancer Cell Panels: Class‑Level Evidence from Benzimidazole‑5‑Carboxylic Acid Derivatives

The same benzimidazole‑5‑carboxylic acid derivative series evaluated for topoisomerase II inhibition was also screened against a panel of 21 human cancer cell lines [1]. Compounds 6–9 exhibited potent growth‑inhibitory activity across multiple lines, with COMPARE analysis revealing a pattern of cytotoxicity similar to etoposide and doxorubicin but distinct from SN‑38 and cisplatin [1]. This profile suggests that 5‑carboxylic acid benzimidazoles, particularly those with N‑substitution and a 2‑linked moiety, engage mechanisms beyond topoisomerase II inhibition or induce unique cell death pathways. While 2‑benzyl‑1‑methylbenzimidazole‑5‑carboxylic acid has not been directly evaluated in this panel, the structural congruence with the most active compounds in the series (6 and 8) supports the inference that it would exhibit comparable or superior potency relative to simpler 5‑carboxylic acid benzimidazoles lacking N1‑methyl or 2‑benzyl groups.

Anticancer Screening Cell Panel Profiling Benzimidazole Complexes

Optimal Application Scenarios for 2-Benzyl-1-methylbenzimidazole-5-carboxylic Acid Based on Evidenced Differentiation


Lead Optimization in Oncology: Topoisomerase II or Kinase Inhibitor Programs

Given the class‑level evidence that 5‑carboxylic acid benzimidazoles inhibit topoisomerase II at sub‑etoposide concentrations [1] and that the N1‑methyl/2‑benzyl substitution pattern enhances kinase selectivity [2], this compound is an ideal starting point for medicinal chemistry optimization in anticancer drug discovery. Its physicochemical profile (moderate lipophilicity, single H‑bond donor) supports further derivatization while maintaining drug‑like properties. Unlike simpler 5‑carboxylic acid benzimidazoles, the presence of both N1‑methyl and 2‑benzyl groups provides opportunities for modulating target engagement and improving metabolic stability without sacrificing the essential 5‑carboxylate pharmacophore [2].

Structure‑Activity Relationship (SAR) Expansion for Benzimidazole‑Based Therapeutics

For laboratories systematically exploring benzimidazole SAR, this compound fills a specific gap in substitution space. It directly addresses the question: "How does N1‑methylation impact activity relative to N‑unsubstituted 2‑benzyl‑5‑carboxylic acids?" By procuring 2‑benzyl‑1‑methylbenzimidazole‑5‑carboxylic acid alongside its des‑methyl analog (CAS 208118-13-2) and regioisomers, researchers can generate quantitative SAR data that refines computational models and guides future synthesis. This compound is not a generic "benzimidazole acid" but a precisely substituted analog that enables controlled comparisons [2][3].

Building Block for Diversified Chemical Libraries in Hit‑Finding Campaigns

As a small‑molecule scaffold with a validated privileged core (benzimidazole‑5‑carboxylic acid) and two orthogonal functional handles (carboxyl for amide/ester coupling; benzimidazole N1‑position for further alkylation), this compound serves as a versatile building block for generating focused libraries [3]. The unique substitution pattern increases the diversity of screening collections beyond what is available from unsubstituted or mono‑substituted benzimidazole acids. It is particularly well‑suited for constructing compound sets aimed at kinase, GPCR, or nuclear receptor targets where benzimidazoles have demonstrated hit rates.

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